molecular formula C18H21FN6 B15115384 2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-4-carbonitrile

2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-4-carbonitrile

Cat. No.: B15115384
M. Wt: 340.4 g/mol
InChI Key: ANQJTOFLVGOZJO-UHFFFAOYSA-N
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Description

2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-4-carbonitrile is a complex organic compound featuring a pyridine ring, a piperidine ring, and a fluorinated pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-4-carbonitrile typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Primary amines from the nitrile group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety is known to enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-4-carbonitrile stands out due to its unique combination of a fluorinated pyrimidine moiety and a piperidine ring, which confer specific chemical and biological properties. This makes it a valuable compound for targeted therapeutic applications and advanced material science.

Properties

Molecular Formula

C18H21FN6

Molecular Weight

340.4 g/mol

IUPAC Name

2-[4-[[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]methyl]piperidin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C18H21FN6/c1-13-17(19)18(23-12-22-13)24(2)11-14-4-7-25(8-5-14)16-9-15(10-20)3-6-21-16/h3,6,9,12,14H,4-5,7-8,11H2,1-2H3

InChI Key

ANQJTOFLVGOZJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=CC(=C3)C#N)F

Origin of Product

United States

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